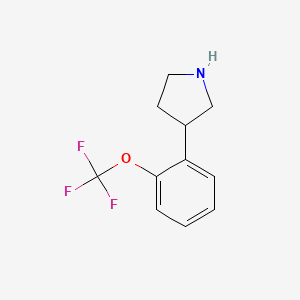

3-(2-(Trifluoromethoxy)phenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Medicinal Chemistry and Organic Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in drug discovery and organic synthesis. researchgate.netfrontiersin.org Its prevalence is a testament to its versatile and favorable properties that make it a "privileged scaffold" in medicinal chemistry. chemrxiv.org Unlike flat, two-dimensional aromatic rings, the saturated sp³-hybridized carbons of the pyrrolidine ring confer a three-dimensional geometry. researchgate.netnih.gov This non-planarity, which results in a "pseudorotation" phenomenon, allows for a more thorough exploration of pharmacophore space and can lead to tighter and more specific interactions with biological targets like proteins. researchgate.netnih.govpharmablock.com

The pyrrolidine scaffold is a common feature in numerous natural products, particularly alkaloids, which exhibit a wide range of biological activities. nih.govmdpi.com This natural precedent has inspired chemists to incorporate the pyrrolidine nucleus into synthetic molecules, leading to a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). unipa.itresearchgate.net The structural diversity of pyrrolidine-based molecules is further enhanced by the potential for multiple stereogenic centers, allowing for the creation of various stereoisomers. nih.govnih.gov The specific spatial arrangement of substituents on the pyrrolidine ring can drastically alter the biological profile of a drug candidate, influencing its binding mode to enantioselective proteins. researchgate.netnih.gov

Beyond its role as a pharmacophore, the pyrrolidine motif can enhance aqueous solubility and other physicochemical properties of a drug molecule. pharmablock.compharmablock.com Derivatives such as proline and prolinol are frequently used as chiral building blocks and catalysts in asymmetric synthesis, highlighting the scaffold's importance in the broader field of organic chemistry. nih.govmdpi.com

Table 1: Comparison of Physicochemical Parameters

| Property | Pyrrolidine | Cyclopentane | Pyrrole |

|---|---|---|---|

| Hybridization | sp³ | sp³ | sp² |

| Geometry | 3D, Non-planar | 3D, Non-planar | 2D, Planar |

| Water Solubility | Miscible | Insoluble | Sparingly soluble |

| Basicity (pKa of conjugate acid) | ~11.3 | N/A | ~0.4 |

The Role of the Trifluoromethoxy Moiety in Modulating Molecular Properties and Biological Activity

The trifluoromethoxy (-OCF₃) group has gained significant attention in medicinal and agrochemical chemistry for its ability to fine-tune molecular properties. mdpi.combeilstein-journals.org The incorporation of fluorine-containing groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov The trifluoromethoxy group, in particular, offers a unique combination of electronic and lipophilic characteristics. mdpi.comnih.gov

Electronically, the -OCF₃ group is strongly electron-withdrawing, a property it shares with halogens. nih.gov This can significantly alter the electronic distribution within a molecule, influencing its reactivity and interaction with biological targets. nih.govnbinno.com A key feature of the trifluoromethoxy group is its high lipophilicity. mdpi.comnih.gov It is considered one of the most lipophilic substituents, with a Hansch π parameter of +1.04, which is even greater than that of the commonly used trifluoromethyl (-CF₃) group (π = +0.88). mdpi.comresearchgate.net This enhanced lipophilicity can improve a molecule's ability to permeate biological membranes, potentially increasing its bioavailability. mdpi.comnbinno.com

Furthermore, the carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, conferring high metabolic stability. mdpi.com This resistance to metabolic degradation, particularly by cytochrome P450 enzymes, can prolong a drug's half-life in the body. nbinno.com The trifluoromethoxy group is often considered a bioisostere for other groups, but its unique combination of properties—high lipophilicity, strong electron-withdrawing nature, and metabolic stability—makes it a valuable tool for optimizing lead compounds in drug discovery. mdpi.combeilstein-journals.org

Table 2: Influence of Trifluoromethoxy and Related Groups on Molecular Properties

| Functional Group | Hansch Lipophilicity Parameter (π) | Electronic Effect | Key Features |

|---|---|---|---|

| -OCH₃ (Methoxy) | -0.02 | Electron-donating | Can be a site of metabolic oxidation |

| -F (Fluoro) | +0.14 | Electron-withdrawing | Small size, can block metabolic hotspots |

| -CF₃ (Trifluoromethyl) | +0.88 | Strongly electron-withdrawing | Increases lipophilicity and metabolic stability mdpi.com |

| -OCF₃ (Trifluoromethoxy) | +1.04 | Strongly electron-withdrawing | Highly lipophilic, metabolically stable, unique conformation mdpi.comresearchgate.net |

Conceptual Framework for Investigating 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine: A Focus on Structure-Function Relationships

The rationale for investigating this compound stems directly from the properties of its constituent parts. The molecule combines a three-dimensional, basic nitrogen-containing scaffold (pyrrolidine) with an aromatic ring bearing a strongly lipophilic and electron-withdrawing substituent (trifluoromethoxy). This specific arrangement suggests several potential avenues for research based on structure-function relationships.

The 3-aryl pyrrolidine motif is a recognized privileged structure, with derivatives showing potent activity as ligands for serotonin and dopamine receptors, among other biological targets. chemrxiv.org The introduction of the 2-(trifluoromethoxy)phenyl group at the 3-position of the pyrrolidine ring is expected to significantly influence the molecule's interaction with such targets. The position of the trifluoromethoxy group on the phenyl ring (ortho) will dictate the rotational freedom and preferred conformation of the aryl substituent relative to the pyrrolidine ring, which can be critical for selective receptor binding.

Therefore, the investigation of this compound is conceptually framed around its potential as a novel scaffold for CNS-active agents or other therapeutic areas where the 3-aryl pyrrolidine pharmacophore is relevant. Research would likely focus on its synthesis, conformational analysis, and evaluation in biological assays to probe its affinity for various receptors and transporters. The structure-activity relationship (SAR) studies of this compound and its analogues would aim to correlate the unique steric and electronic properties conferred by the ortho-trifluoromethoxy group with its biological activity, providing valuable insights for the design of new therapeutic agents. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H12F3NO |

|---|---|

Molecular Weight |

231.21 g/mol |

IUPAC Name |

3-[2-(trifluoromethoxy)phenyl]pyrrolidine |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-9(10)8-5-6-15-7-8/h1-4,8,15H,5-7H2 |

InChI Key |

YDTATEAXQQTZGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2OC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for 3 2 Trifluoromethoxy Phenyl Pyrrolidine and Its Analogs

State-of-the-Art Approaches for Pyrrolidine (B122466) Ring Construction and Functionalization

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Its three-dimensional structure and the presence of a basic nitrogen atom make it a crucial component in a vast array of biologically active compounds. Consequently, the development of efficient and stereoselective methods for the construction and functionalization of the pyrrolidine core is a central theme in modern organic synthesis. State-of-the-art approaches focus on asymmetric strategies to control the stereochemistry of the resulting products, which is often critical for their biological function. These methods include organocatalysis, cycloaddition reactions, rearrangement-based syntheses, and multicomponent reactions, each offering unique advantages in terms of efficiency, stereocontrol, and substrate scope.

Asymmetric Synthesis of Chiral Pyrrolidine Cores

The synthesis of enantiomerically pure pyrrolidines is of paramount importance. Asymmetric synthesis provides the most direct route to these chiral building blocks, avoiding the need for classical resolution of racemic mixtures. Various catalytic systems and synthetic strategies have been developed to achieve high levels of stereocontrol in the formation of the pyrrolidine ring.

Organocatalysis has emerged as a powerful tool for the asymmetric construction of chiral molecules. Pyrrolidine-based organocatalysts, in particular, have been shown to be highly effective in promoting asymmetric Michael additions. This reaction, often followed by a reductive cyclization step, provides a versatile pathway to highly functionalized chiral pyrrolidines.

The asymmetric Michael addition of carbonyl compounds to nitroolefins is a key reaction in this context. doi.org A novel ((S)-pyrrolidin-2-yl)methyl phenylcarbamate has been developed as an efficient organocatalyst for the addition of both cyclic and acyclic ketones to nitroolefins. This bifunctional catalyst activates the ketone through the formation of an enamine intermediate with the secondary amine of the pyrrolidine ring. Simultaneously, the carbamate functionality directs the approach of the nitroolefin via hydrogen bonding, leading to a highly organized transition state that controls the stereochemical outcome. doi.org This method yields γ-nitrocarbonyl adducts with excellent stereoselectivity (up to >99% enantiomeric excess and >99:1 diastereomeric ratio) and in high yields (up to 96%). doi.org These adducts are valuable precursors that can be converted to the corresponding pyrrolidines through subsequent reductive cyclization.

Bifunctional squaramide catalysts have also been employed in aza-Michael/Michael cascade reactions between nitroalkenes and tosylaminomethyl enones, providing straightforward access to highly functionalized chiral trisubstituted pyrrolidines. researchgate.net These reactions proceed with good yields, good diastereoselectivities, and excellent enantioselectivities under mild conditions. researchgate.net Similarly, an organocatalytic reductive Michael reaction has been a key step in the total synthesis of complex natural products containing the pyrrolidine motif. mdpi.com

Table 1: Organocatalytic Asymmetric Michael Addition for Pyrrolidine Precursors

| Catalyst Type | Reactants | Product | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|---|

| ((S)-pyrrolidin-2-yl)methyl phenylcarbamate | Ketones, Nitroolefins | γ-Nitrocarbonyl adduct | up to >99% ee, >99:1 dr | up to 96% | doi.org |

| Bifunctional Squaramide | Nitroalkenes, Tosylaminomethyl enones | Trisubstituted pyrrolidine | up to >99% ee, up to 91:9 dr | up to 99% | researchgate.net |

The [3+2] cycloaddition reaction of azomethine ylides with olefinic dipolarophiles is one of the most powerful and widely used methods for the synthesis of the pyrrolidine ring. mdpi.comnih.gov This approach allows for the rapid construction of the five-membered ring with control over multiple stereocenters. Decarboxylative protocols for the in-situ generation of azomethine ylides from α-amino acids or their derivatives have gained significant attention as they are efficient and often generate CO2 as the only byproduct. researchgate.net

An enantioselective, intermolecular, and decarboxylative [3+2] cyclization between azomethine ylides and chromone-3-carboxylic acid has been developed under Brønsted base catalysis. This method produces chiral hybrid pyrrolidine-chromanone polycyclic derivatives in high yields and with good stereoselectivities. mdpi.comnih.gov The generation of non-stabilized N-unsubstituted azomethine ylides via decarboxylation allows for the synthesis of trifluoromethylated pyrrolidines when reacted with trifluoroacetophenones in a three-component fashion. researchgate.net

Glycine-derived oxazolidine-5-ones can also serve as precursors for semi- or non-stabilized azomethine ylides through decarboxylation, which then react in a [3+2] cycloaddition to form pyrrolidine-containing heterocyclic compounds. mdpi.com The stereoselectivity of these cycloadditions can be influenced by the nature of the azomethine ylide and the dipolarophile. For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides leads to densely substituted pyrrolidines with high diastereoselectivity. The chiral sulfinyl group effectively induces the absolute configuration of the newly formed stereocenters in the pyrrolidine ring. acs.org

Table 2: Decarboxylative [3+2] Cycloaddition for Pyrrolidine Synthesis

| Azomethine Ylide Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Isatin, Sarcosine | Chromone-3-carboxylic acid | Brønsted Base | Pyrrolidine-chromanone hybrids | mdpi.comnih.gov |

| Amino acids | Trifluoroacetophenones | Heat | Trifluoromethylated pyrrolidines | researchgate.net |

| Glycine | Maleimides | Heat | Tetracyclic pyrrolizidines | mdpi.com |

Rearrangement reactions offer an alternative and sometimes non-intuitive pathway to complex molecular architectures, including chiral pyrrolidines. These strategies can involve the stereospecific migration of substituents, leading to the formation of the pyrrolidine ring with a defined stereochemistry.

A notable example involves the synthesis of substituted pyrrolidines from amino alcohols derived from α-amino acids. The process begins with a conjugate addition to vinyl sulfones, followed by N-benzylation, chlorination, and intramolecular alkylation. This sequence is accompanied by a stereospecific rearrangement of substituents from the α-position of the initial amino alcohol to the β-position of the final pyrrolidine product. This rearrangement proceeds through an aziridinium ion intermediate, ensuring the stereochemical integrity of the transformation. nih.gov

In a different context, a Lewis acid-catalyzed intramolecular rearrangement has been observed during multicomponent reactions. For example, the reaction of an N-tosyl imino ester with an optically active phenyl dihydrofuran and allyltrimethylsilane can yield a tetrahydrofuran derivative. However, in the absence of a coordinating solvent like acetonitrile, a TiCl4-catalyzed intramolecular rearrangement can occur, leading to the formation of a highly substituted pyrrolidine derivative as a single diastereomer. nih.gov This protocol is efficient and can establish up to three new stereogenic centers in a single operation. nih.gov

Domino (or cascade) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of several bonds in a single operation without isolating intermediates. mdpi.comthieme-connect.de These processes are characterized by high atom and step economy, making them particularly attractive for the construction of complex molecules like functionalized pyrrolidines. mdpi.comnih.gov

A common approach involves the 1,3-dipolar cycloaddition of in-situ generated azomethine ylides as part of a domino sequence. For example, a three-component reaction between 4-formylpyrazoles, N-substituted maleimides, and glycine derivatives proceeds via a domino process to afford new pyrazolyl-fused pyrrolizines and pyrrolidines in good yields and with high diastereoselectivity. mdpi.com Similarly, a variety of spiro-pyrrolidine scaffolds can be prepared through a one-pot, four-component domino strategy involving a [3+2] cycloaddition reaction. tandfonline.com These MCRs can be performed under various conditions, including catalyst-free, microwave-assisted, or using ionic liquids, to produce a diverse range of pyrrolidine-based structures. tandfonline.comnih.gov

Asymmetric multicomponent reactions have also been developed for the diastereoselective synthesis of substituted pyrrolidines. A TiCl4-catalyzed reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent in a one-pot operation affords highly functionalized pyrrolidine derivatives with excellent diastereoselectivity, creating up to three contiguous stereocenters. nih.gov

Table 3: Domino and Multicomponent Reactions for Pyrrolidine Synthesis

| Reaction Type | Components | Key Transformation | Product | Reference |

|---|---|---|---|---|

| Three-component domino | 4-Formylpyrazoles, N-Arylmaleimides, Glycine esters | 1,3-Dipolar cycloaddition | Pyrazolylpyrrolopyrrolidines | mdpi.com |

| Four-component domino | Isatin, Sarcosine, Benzaldehydes, 2-(Cyanoacetyl)-tetrahydrophthalazinedione | Knoevenagel condensation / [3+2] Cycloaddition | Spirooxindole–Pyrrolidines | tandfonline.com |

| Three-component 1,3-dipolar cycloaddition | Isatin, N-Styrylpiperidone, Amino acid | Domino reaction | Spirooxindolopyrrolidines | nih.gov |

Regioselective Functionalization of the Pyrrolidine Nucleus

Beyond the construction of the core ring, the regioselective functionalization of the pre-formed pyrrolidine nucleus is a crucial strategy for synthesizing diverse analogs. Proline and its derivatives, being readily available chiral building blocks, are common starting materials for this purpose. mdpi.com The functionalization can target the nitrogen atom or the carbon atoms of the ring, with the regioselectivity being a key challenge.

The nitrogen atom of the pyrrolidine ring, being a secondary amine, is nucleophilic and basic, allowing for straightforward N-alkylation or N-acylation reactions. nih.gov For instance, the synthesis of the drug Eletriptan involves the reaction of a pyrrolidine with a bromoindole derivative. mdpi.com The basicity of the pyrrolidine nitrogen can be modulated by substituents on the ring, which in turn influences its reactivity and its role in organocatalysis. nih.gov

Functionalization of the carbon backbone of the pyrrolidine ring often relies on cycloaddition strategies where the substituents are introduced during the ring formation. The regioselectivity of [3+2] cycloaddition reactions of azomethine ylides is a critical factor. nih.gov The outcome can often be rationalized by considering the frontier molecular orbitals (HOMO-LUMO) of the azomethine ylide and the dipolarophile. rsc.org For instance, in the synthesis of novel spiropyrrolidine heterocyclic hybrids, the observed regioselectivity is explained by the stability of the transition state, where destabilizing steric interactions are minimized. researchgate.net This control over regioselectivity allows for the synthesis of specific isomers, which is essential for developing structure-activity relationships in drug discovery. nih.govrsc.org

Strategies for Incorporating and Modifying the Trifluoromethoxy Phenyl Moiety

The introduction of the trifluoromethoxy group onto a phenyl ring, especially at the ortho position, and the subsequent connection to a pyrrolidine ring, requires specialized synthetic strategies. These methods focus on either creating the substituted phenyl ring first or directly functionalizing a pre-existing pyrrolidine derivative.

Direct C(sp³)–H Trifluoromethylation Approaches to Pyrrolidine Derivatives

Direct functionalization of C(sp³)–H bonds represents a highly efficient and atom-economical strategy in organic synthesis. For pyrrolidine derivatives, recent advancements have explored photocatalytic methods to achieve direct trifluoromethylation. One such method involves a dual catalytic system combining a decatungstate anion ([W₁₀O₃₂]⁴⁻) with a copper catalyst. sciopen.com

This synergetic photocatalysis enables the selective trifluoromethylation of C(sp³)–H bonds on the pyrrolidine ring. sciopen.com Theoretical investigations into this reaction have elucidated the factors governing its reactivity and regioselectivity. A key finding is the linear relationship between the steric bulk of the nitrogen-protecting group and the selectivity for C–H bond activation. Larger, more sterically demanding protecting groups favor the activation of a single Cβ–H bond, providing a pathway to control the position of trifluoromethylation. sciopen.com The high reactivity of the [W₁₀O₃₂]⁴⁻ photocatalyst is attributed to its rigid structure and exposed active sites, which facilitate the hydrogen atom transfer (HAT) process central to the C–H activation mechanism. sciopen.com

Table 1: Overview of Photocatalytic C(sp³)–H Trifluoromethylation of Pyrrolidine

| Component | Role | Key Characteristics |

|---|---|---|

| [W₁₀O₃₂]⁴⁻ | Photocatalyst | Rigid structure, exposed active sites, facilitates Hydrogen Atom Transfer (HAT). sciopen.com |

| Copper Complex | Co-catalyst | Participates in the triple catalytic cycle to deliver the CF₃ group. sciopen.com |

| N-Protecting Group | Directing Group | Steric volume influences regioselectivity; larger groups favor Cβ–H activation. sciopen.com |

| CF₃ Source | Reagent | Provides the trifluoromethyl radical for the functionalization step. |

Synthetic Routes to ortho-Substituted Trifluoromethoxyphenyl Derivatives

Synthesizing the 2-(trifluoromethoxy)phenyl moiety is a critical step. Traditional methods for creating aryl trifluoromethyl ethers often require harsh conditions or toxic reagents. nih.govresearchgate.net A more recent and user-friendly protocol has been developed for the synthesis of ortho-trifluoromethoxylated aniline derivatives, which are versatile precursors. nih.govnih.gov

This approach utilizes a two-step sequence involving the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF₃ migration. researchgate.netnih.govmdpi.com The process begins by treating an N-hydroxyacetamide substrate with a hypervalent iodine compound, such as Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), in the presence of a mild base like cesium carbonate. nih.gov This forms an N-(trifluoromethoxy)acetamido intermediate. Subsequent heating of this intermediate in a solvent like nitromethane induces a rearrangement, where the OCF₃ group migrates to the ortho position of the phenyl ring with high selectivity. nih.govmdpi.com This method is noted for its operational simplicity and tolerance of a wide range of functional groups. nih.gov

Table 2: Two-Step Synthesis of an ortho-Trifluoromethoxylated Aniline Derivative

| Step | Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | O-Trifluoromethylation | N-hydroxyacetamide derivative, Togni reagent II, Cs₂CO₃ | Chloroform, Room Temperature | N-(trifluoromethoxy)acetamido intermediate. nih.gov |

| 2 | OCF₃ Migration | N-(trifluoromethoxy)acetamido intermediate | Nitromethane, 120 °C | ortho-trifluoromethoxylated aniline product. nih.gov |

Another valuable strategy involves the use of ortho-(trifluoromethoxy)phenylboronic acid as a building block. nih.gov This reagent can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to attach the desired ortho-substituted phenyl ring to other molecular fragments, providing a modular approach to complex structures. nih.gov

Targeted Derivatization of 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine for Academic Investigations

Once the core structure of this compound is assembled, further modifications can be made to explore its chemical space and potential applications. Derivatization typically targets the pyrrolidine nitrogen or the phenyl ring.

Chemical Transformations at the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a prime site for chemical modification. Standard transformations such as N-alkylation, N-acylation, and N-arylation can be readily performed to introduce a wide variety of substituents. These reactions allow for the systematic alteration of the molecule's steric and electronic properties.

For instance, N-acylation is a common strategy. The pyrrolidine nitrogen can act as a nucleophile, reacting with acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction is widely used to append new functional groups, which can alter the molecule's biological activity or be used as handles for further synthetic manipulations. This approach has been demonstrated in the synthesis of complex chiral phenanthroline diamides derived from 2-CF₃-pyrrolidine, showcasing the utility of acylating the pyrrolidine nitrogen.

Modifications of the Phenyl Ring and Trifluoromethoxy Group

Modifying the phenyl ring of the 2-(trifluoromethoxy)phenyl moiety typically involves electrophilic aromatic substitution reactions. However, the trifluoromethoxy group is a moderately deactivating, ortho-, para-directing group. The substitution pattern will be influenced by both the OCF₃ group and the pyrrolidine substituent. The high stability of the C-F bonds in the trifluoromethoxy group makes its direct chemical modification challenging. nih.gov Therefore, it is more common to introduce additional substituents onto the phenyl ring by starting with a precursor that already contains the desired substitution pattern before the pyrrolidine ring is formed or attached.

The influence of CF₃ substituents on the electronic properties of phenyl rings is well-documented in the context of organometallic chemistry, where their electron-withdrawing effects can alter bond lengths and catalytic activity in metal complexes. acs.org This understanding can guide the rational design of analogs with tailored electronic characteristics.

Structure Activity Relationship Sar and Ligand Design Principles Pertaining to 3 2 Trifluoromethoxy Phenyl Pyrrolidine Derivatives

Elucidation of Key Structural Determinants for Biological Activity in Pyrrolidine (B122466) Systems

The biological activity of pyrrolidine-based compounds is intricately linked to their structural features. The conformation of the pyrrolidine ring, the nature and position of its substituents, and the stereochemistry of chiral centers all play a pivotal role in how these molecules interact with their biological targets.

Impact of Pyrrolidine Ring Conformation and Stereochemistry on Molecular Recognition

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. This conformational flexibility allows the substituents to be oriented in different spatial arrangements, which can significantly impact binding to a target protein. The specific conformation adopted by the pyrrolidine ring can be influenced by the substituents it carries. The stereochemistry at the chiral centers of the pyrrolidine ring is a critical determinant of biological activity. Different enantiomers or diastereomers of a compound can exhibit vastly different potencies and efficacies, as they will present different three-dimensional arrangements of functional groups to the binding site of a receptor or enzyme. This enantioselectivity is a cornerstone of molecular recognition in biological systems.

For instance, studies on various pyrrolidine derivatives have shown that the spatial orientation of substituents is crucial for their interaction with enantioselective proteins, leading to different biological profiles for different stereoisomers. The inherent stereogenicity of the carbon atoms in the pyrrolidine ring makes it a valuable scaffold for exploring pharmacophore space in three dimensions.

Influence of the Phenyl Substituent and Trifluoromethoxy Group Orientation

The presence of a phenyl ring at the 3-position of the pyrrolidine scaffold introduces a significant structural element that can engage in various types of interactions with a biological target, including hydrophobic, pi-pi stacking, and cation-pi interactions. The substitution pattern on this phenyl ring further modulates these interactions.

The trifluoromethoxy (-OCF3) group, in particular, has unique properties that can profoundly influence a molecule's pharmacological profile. The trifluoromethoxy group is highly lipophilic, which can enhance membrane permeability and oral bioavailability. It is also a strong electron-withdrawing group, which can alter the electronic properties of the phenyl ring and influence its interactions with the target. Furthermore, the trifluoromethoxy group is metabolically stable, which can increase the half-life of a drug. The orientation of the trifluoromethoxy group on the phenyl ring is crucial, as different positional isomers can lead to significant differences in biological activity due to steric and electronic effects within the binding pocket. For example, the ortho position of the trifluoromethoxy group in 3-(2-(trifluoromethoxy)phenyl)pyrrolidine places this bulky and electronegative group in a specific spatial region, which can be critical for selective binding.

Positional Effects of Substituents on the Pyrrolidine Ring and Phenyl Moiety

The precise placement of substituents on both the pyrrolidine ring and the phenyl moiety is a key aspect of SAR. Modifications at different positions can lead to dramatic changes in biological activity. For example, substituents on the pyrrolidine nitrogen can modulate the basicity of the amine and introduce new interaction points. Similarly, substituents at other positions on the pyrrolidine ring can influence the ring's conformation and provide additional interactions with the target.

Rational Ligand Design Strategies for Optimizing Interactions with Molecular Targets

The development of potent and selective ligands based on the this compound scaffold relies on the application of rational design strategies. These approaches leverage computational and medicinal chemistry principles to guide the synthesis of improved analogs.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful tool in rational drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. By understanding the pharmacophore for a particular target, medicinal chemists can design new molecules that incorporate these features in the correct spatial orientation.

For derivatives of this compound, a pharmacophore model would define the ideal positions of the pyrrolidine nitrogen, the phenyl ring, the trifluoromethoxy group, and any other key functional groups. This model can then be used to guide lead optimization efforts, where the initial "hit" compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. Computational techniques such as quantitative structure-activity relationship (QSAR) modeling can be used in conjunction with pharmacophore modeling to predict the activity of designed compounds before they are synthesized.

Strategies for Enhancing Binding Affinity and Selectivity

Several strategies can be employed to enhance the binding affinity and selectivity of ligands derived from the this compound scaffold. These include:

Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design can be used to design ligands that fit precisely into the binding site. This involves analyzing the interactions between a known ligand and the target and identifying opportunities to introduce new, favorable interactions.

Conformational Restriction: By introducing structural modifications that lock the pyrrolidine ring into its bioactive conformation, it is possible to reduce the entropic penalty of binding and thus increase affinity.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties but may lead to improved potency, selectivity, or metabolic stability. For example, the trifluoromethoxy group itself can be considered a bioisostere of other groups.

Introduction of Specific Interactions: Adding functional groups that can form specific hydrogen bonds, salt bridges, or other directed interactions with the target can significantly enhance binding affinity and selectivity.

Through the iterative application of these design principles, it is possible to develop highly potent and selective ligands based on the this compound scaffold for a variety of therapeutic targets.

Below is a hypothetical data table illustrating the kind of research findings that would be generated during a lead optimization campaign for derivatives of this compound.

| Compound ID | R1 (on Pyrrolidine-N) | R2 (on Phenyl Ring) | Target Binding Affinity (Ki, nM) | Selectivity vs. Off-Target |

| LEAD-001 | H | 2-OCF3 | 150 | 10-fold |

| OPT-001 | CH3 | 2-OCF3 | 75 | 25-fold |

| OPT-002 | H | 2-OCF3, 4-Cl | 50 | 50-fold |

| OPT-003 | CH3 | 2-OCF3, 4-Cl | 25 | 100-fold |

| OPT-004 | H | 3-OCF3 | 300 | 5-fold |

Table 1: Illustrative Structure-Activity Relationship Data for 3-Phenylpyrrolidine Derivatives. This table presents hypothetical data to demonstrate how systematic modifications to the lead compound (LEAD-001) can result in improved biological activity. The data shows the effect of N-alkylation of the pyrrolidine and additional substitution on the phenyl ring on target binding affinity and selectivity.

Molecular Target Interactions and Mechanistic Investigations of 3 2 Trifluoromethoxy Phenyl Pyrrolidine Analogs

Identification and Characterization of Putative Biological Targets

The biological targets of phenyl-pyrrolidine analogs are diverse, reflecting the structural adaptability of the scaffold. Research into compounds structurally related to 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine has identified interactions with several key protein families.

One major class of targets includes G protein-coupled receptors (GPCRs) . For instance, certain pyrrolidin-2-one derivatives have been identified as potent antagonists for the cannabinoid CB1 receptor, which is involved in processes like appetite regulation and neurotransmitter release. nih.gov Other analogs have been developed as antagonists for prokineticin receptors (PKR1 and PKR2), which play a role in inflammation and pain. uniroma1.it

Ion channels represent another significant target class. Studies on 3-phenyl-pyrrolidine-2,5-dione derivatives have revealed interactions with voltage-gated sodium and L-type calcium channels, suggesting a potential mechanism for anticonvulsant activity. mdpi.com

Furthermore, various enzymes are modulated by pyrrolidine-containing molecules. Analogs have been shown to act as inhibitors of enzymes such as protein kinases, serine proteases like the Hepatitis C virus (HCV) NS3/4A protease, and protoporphyrinogen (B1215707) oxidase (PPO), an important target in herbicides. nih.govresearchgate.net The pyrrolidine (B122466) scaffold is also present in inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov

The following table summarizes putative biological targets identified for various phenyl-pyrrolidine analogs.

| Target Class | Specific Target | Compound Type | Reference |

| G Protein-Coupled Receptors | Cannabinoid Receptor 1 (CB1) | Phenyl-pyrrolidin-2-one | nih.gov |

| Prokineticin Receptors (PKR1, PKR2) | Pyrrolidine-3-carboxamide | uniroma1.it | |

| Ion Channels | Voltage-Gated Sodium Channels | Phenyl-pyrrolidine-2,5-dione | mdpi.com |

| L-type Calcium Channels | Phenyl-pyrrolidine-2,5-dione | mdpi.com | |

| Enzymes | Protein Kinases | Phenyl-pyrrolidine | nih.gov |

| HCV NS3/4A Serine Protease | Pyrrolidine | nih.gov | |

| Protoporphyrinogen Oxidase (PPO) | Phenoxy-pyrrolidinone | researchgate.net | |

| Poly(ADP-ribose) Polymerase (PARP) | Phenyl-pyrrolidine | nih.gov |

In-Depth Analysis of Compound-Target Binding Modes

Understanding how these compounds interact with their biological targets at a molecular level is crucial for rational drug design and optimization. Techniques like molecular docking and X-ray crystallography have provided detailed insights into the binding modes of pyrrolidine analogs.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. bohrium.comniscpr.res.in This technique has been widely applied to study pyrrolidine derivatives, helping to elucidate their mechanism of action and structure-activity relationships (SAR). nih.gov For example, docking studies of pyrrolidine-based anticancer agents have been used to model their interactions with the active sites of targets like the human estrogen receptor alpha (HERA) and peroxiredoxins. nih.gov These simulations can predict binding affinities (docking scores) and visualize the specific interactions that stabilize the ligand-protein complex, guiding the synthesis of more potent and selective compounds. nih.govresearchgate.net In studies of anticonvulsant pyrrolidine-2,5-diones, docking helped to confirm that the most probable mechanism of action involves interaction with neuronal voltage-sensitive sodium and calcium channels. mdpi.com

The binding of phenyl-pyrrolidine analogs to their targets is typically governed by a combination of specific intermolecular forces.

Hydrogen bonds are critical for the specificity and affinity of ligand-protein interactions. In one study of a pyrrolidine derivative acting as an inverse agonist on the RORγt receptor, a key hydrogen bonding interaction was observed between a hydroxyl group on the ligand and the histidine residue His479 in the receptor's binding site. nih.gov For chromone-based analogs, docking studies predicted hydrogen bonds between the compounds and amino acids in the active sites of target proteins. nih.gov

Mechanistic Studies of Biological Effects at the Molecular Level

Mechanistic studies aim to define the precise molecular consequences of a compound binding to its target, such as enzyme inhibition or receptor modulation, which ultimately produce a biological effect.

For analogs that target enzymes, kinetic studies are performed to determine their inhibitory potency and mechanism. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. For example, a series of novel diphenyl ether derivatives containing a 2-pyrrolidone structure were developed as PPO inhibitors, with the most potent compound, H7, exhibiting an IC50 value of 0.0262 mg/L. researchgate.net This value was superior to that of the commercial herbicide oxyfluorfen. researchgate.net Another example is the antiviral drug Telaprevir, a pyrrolidine analog that inhibits the HCV NS3/4A serine protease, a crucial enzyme for viral replication. nih.gov

| Compound/Analog Type | Target Enzyme | Potency (IC50) | Reference |

| Compound H7 (Diphenyl ether with 2-pyrrolidone) | Protoporphyrinogen Oxidase (PPO) | 0.0262 mg/L | researchgate.net |

| Trifluoromethyl 2-phosphonopyrrole | Human Alveolar Basal Epithelial Cells (A549) | 36.5 µM | nih.gov |

| Trifluoromethyl 2-phosphonopyrrole | Breast Cancer Cell Line (MCF-7) | 27.9 µM | nih.gov |

Phenyl-pyrrolidine analogs frequently act as modulators of receptor function, either by activating them (agonism) or blocking their activation (antagonism). The binding affinity (Ki) or functional inhibition constant (Kb) are key parameters used to quantify these effects.

A notable example is the pyrrolidin-2-one derivative, [18F]FEPEP, which was investigated as a ligand for the cannabinoid CB1 receptor. nih.gov In functional assays, it acted as a potent inhibitor of [γ-35S]GTP binding at the human CB1 receptor with a Kb value of 0.424 nM, demonstrating high potency. nih.gov It also showed high selectivity for the CB1 receptor over the CB2 receptor (Kb > 8,260 nM). nih.gov

Another class of analogs, pyrrolidine-3-carboxamides, have been identified as antagonists of prokineticin receptors. The compound PKRA7 was found to inhibit PKR1 and PKR2 with IC50 values of 5.0 nM and 8.2 nM, respectively, suggesting its potential for treating inflammatory conditions. uniroma1.it

| Compound/Analog Name | Target Receptor | Activity | Potency (Kb / IC50) | Reference |

| [18F]FEPEP | Cannabinoid Receptor 1 (CB1) | Antagonist | 0.424 nM (Kb) | nih.gov |

| PKRA7 | Prokineticin Receptor 1 (PKR1) | Antagonist | 5.0 nM (IC50) | uniroma1.it |

| PKRA7 | Prokineticin Receptor 2 (PKR2) | Antagonist | 8.2 nM (IC50) | uniroma1.it |

Computational Chemistry and Chemoinformatics in the Study of 3 2 Trifluoromethoxy Phenyl Pyrrolidine

Quantum Mechanical Calculations for Reaction Pathway Analysis and Molecular Properties

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and energetics of molecules. These methods are crucial for analyzing the pathways of chemical reactions and predicting a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for elucidating the mechanisms of synthetic reactions by calculating the energies of reactants, transition states, and products. For the synthesis of 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine, DFT could be used to model the reaction pathway, for instance, in a nucleophilic substitution or a coupling reaction, to identify the most energetically favorable route.

Studies on analogous compounds, such as (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, have demonstrated the utility of DFT in structural analysis. tandfonline.comtandfonline.comresearchgate.net In such research, the geometry of the molecule is optimized using a specific functional and basis set, like B3LYP/6-311+G(2d,p), often with software like Gaussian 09. tandfonline.com The calculated structural parameters can then be compared with experimental data from X-ray crystallography to validate the computational model. tandfonline.comtandfonline.com Furthermore, DFT calculations provide insights into the molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity and stability. tandfonline.comtandfonline.comresearchgate.net By mapping the electrostatic potential, researchers can identify electron-rich and electron-deficient regions, predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative DFT-Calculated Properties for a Pyrrolidine (B122466) Derivative

| Parameter | Calculated Value | Significance |

| Total Energy | -1250.45 Hartree | Indicates the overall stability of the optimized molecular structure. |

| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 Debye | Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Note: These values are hypothetical and serve to illustrate the typical output of a DFT calculation for a molecule like this compound. |

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and determine their relative energies. This is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a biological target. nih.gov

The process typically involves a computational search for all possible low-energy conformers, followed by geometry optimization and energy calculation using a reliable method like DFT. mdpi.com The results provide an energetic profile, ranking the conformers from the most to the least stable. This information is invaluable for understanding which shapes the molecule is most likely to adopt in solution or within a protein binding pocket. nih.gov

Table 2: Example Energetic Profile for Conformers of this compound

| Conformer ID | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 165° | 0.00 | 75.1 |

| Conf-2 | -70° | 1.50 | 15.6 |

| Conf-3 | 65° | 2.10 | 9.3 |

| Note: Data is illustrative. It represents a hypothetical outcome of a conformational analysis, showing the relative stability and population of the most likely conformers at room temperature. |

Molecular Modeling and Simulation Techniques for Ligand-Target Systems

When a molecule like this compound is investigated for its potential as a drug, understanding its interaction with a biological target (e.g., a protein receptor or enzyme) is essential. Molecular modeling and simulation techniques are employed to study these ligand-target systems in detail.

Molecular Dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its target protein over time. nih.gov Starting from an initial docked pose, an MD simulation calculates the forces between atoms and their subsequent movements, effectively simulating the behavior of the complex in a biological environment (typically in water). mdpi.comcpu.edu.cnnih.govdntb.gov.ua

By running simulations for tens or hundreds of nanoseconds, researchers can assess the stability of the ligand in the binding pocket. Key metrics analyzed include the root-mean-square deviation (RMSD) of the ligand and protein atoms, the radius of gyration (Rg) to assess compactness, and the number of hydrogen bonds formed between the ligand and protein over time. mdpi.com These analyses reveal whether the ligand remains stably bound or if it is likely to dissociate, providing crucial information about the strength and nature of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic method used to correlate the chemical structure of a series of compounds with their biological activity. chalcogen.ro To perform a QSAR study on derivatives of this compound, a set of analogues would be synthesized and their biological activity (e.g., inhibitory concentration, IC50) measured. derpharmachemica.com

Computational software is then used to calculate a wide range of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression, are used to build a mathematical model that links these descriptors to the observed activity. imist.ma A successful QSAR model can predict the activity of new, unsynthesized compounds and provide insights into which structural features are most important for activity. imist.manih.govnih.gov For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can generate contour maps that visualize regions where modifying the molecule (e.g., adding bulky or electronegative groups) is likely to increase or decrease activity. nih.gov

Table 3: Hypothetical QSAR Descriptors for a Series of Pyrrolidine Analogs

| Compound ID | pIC50 (Activity) | LogP (Hydrophobicity) | Molecular Weight | Polar Surface Area (Ų) |

| Analog-1 | 6.5 | 3.1 | 247.23 | 12.5 |

| Analog-2 | 7.1 | 3.5 | 261.26 | 12.5 |

| Analog-3 | 5.9 | 3.2 | 281.68 | 21.7 |

| Analog-4 | 7.5 | 4.0 | 295.30 | 12.5 |

| Note: This table provides an example of the data used to build a QSAR model, linking calculated molecular properties to experimentally measured biological activity. |

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govresearchgate.netsemanticscholar.org If this compound is identified as a hit compound (a "fragment" or "lead"), virtual screening can be used to find commercially available or virtual compounds with similar features that might have improved activity or properties. researchgate.net This can be done through ligand-based methods (searching for similar shapes or pharmacophores) or structure-based methods (docking millions of compounds into the target's binding site). nih.govnih.gov

De novo design, on the other hand, is an approach where novel molecules are built from scratch or by modifying an existing scaffold. Starting with a core like this compound placed in the active site of a target, computational algorithms can suggest modifications or additions to the structure that would create favorable interactions (e.g., forming new hydrogen bonds or filling a hydrophobic pocket), thus designing new molecules with potentially higher potency.

Chemoinformatics Tools for Chemical Space Exploration and Compound Library Design

Chemoinformatics is a pivotal discipline in computational chemistry that merges chemical, computer, and information sciences to analyze vast datasets of chemical compounds. neovarsity.orgresearchgate.net Its tools are instrumental in exploring the "chemical space"—a conceptual multidimensional space encompassing all possible molecules—to design and refine compound libraries for drug discovery and other applications. nih.govnih.gov The study of a specific scaffold, such as that of this compound, benefits significantly from these computational approaches to systematically navigate its structural landscape and identify derivatives with optimized properties.

The exploration of the chemical space around this compound begins with defining its core structure and identifying potential points for chemical modification. Chemoinformatics tools utilize various molecular descriptors and fingerprints to represent and compare molecules. mdpi.com Molecular fingerprints are bit strings that encode structural features, allowing for rapid similarity searches and diversity analysis within large compound databases. mdpi.com Starting with the this compound scaffold, researchers can generate a vast virtual library by systematically substituting different functional groups at various positions on the phenyl and pyrrolidine rings.

Once a virtual library is generated, chemoinformatics tools are employed to analyze and filter it. A primary goal is to ensure the library possesses desirable drug-like properties. This is often achieved by applying filters based on criteria such as Lipinski's Rule of Five, which predicts oral bioavailability based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

The table below illustrates a hypothetical set of analogs of this compound and their calculated chemoinformatic properties. Such tables are fundamental in the initial stages of library design, allowing for the computational triage of compounds to prioritize those with the highest probability of success for synthesis and biological screening.

Table 1: Chemoinformatic Properties of a Virtual Library Based on the this compound Scaffold This table contains calculated and hypothetical data for illustrative purposes.

Visualizing the chemical space is another critical aspect of library design. nih.gov Techniques such as Principal Component Analysis (PCA) can reduce the high dimensionality of chemical data into two or three dimensions, allowing for the creation of visual maps. chemdiv.com These maps plot compounds based on their physicochemical properties or structural similarities, providing an intuitive overview of the library's diversity and its coverage of relevant chemical space. For instance, a library designed around this compound can be mapped to compare its diversity against known active compounds or existing chemical databases, ensuring the novelty and utility of the designed set. chemdiv.com

Furthermore, the design of target-focused libraries utilizes structural information about the biological target to select compounds with a higher likelihood of binding. nih.gov If the target for this compound is known, methods like pharmacophore modeling and molecular docking can be integrated into the chemoinformatics workflow. mdpi.com A pharmacophore model defines the essential 3D arrangement of features necessary for biological activity. This model can be used to screen the virtual library, prioritizing compounds that match the pharmacophore. This integrated approach enriches the library with molecules possessing not only good drug-like properties but also features complementary to the target's binding site, thereby increasing the efficiency of the hit discovery process. mdpi.comnih.gov

Q & A

Basic: How can reaction conditions be optimized for synthesizing 3-(2-(trifluoromethoxy)phenyl)pyrrolidine to maximize yield and purity?

Answer:

Optimization involves systematic variation of temperature, solvent polarity, and catalyst systems. For fluorinated pyrrolidines, polar aprotic solvents (e.g., DMF or acetonitrile) often enhance reaction efficiency, while temperatures between 60–80°C balance reactivity and side-product formation . Statistical design of experiments (DoE) can reduce trial iterations by identifying critical parameters (e.g., molar ratios, reaction time) . Computational pre-screening via quantum chemical calculations (e.g., density functional theory) predicts optimal pathways, minimizing experimental redundancy . Post-synthesis, column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Basic: What analytical techniques are recommended to confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy : and NMR validate substituent positions (e.g., trifluoromethoxy group at C2-phenyl) and pyrrolidine ring conformation. NMR detects electronic effects from fluorination .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry confirms molecular ion ([M+H]) and purity (>98%) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for correlating structure with bioactivity .

Advanced: How can computational methods predict the reactivity of this compound in novel reaction pathways?

Answer:

Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states for fluorinated intermediates. For example:

- Reaction Path Search : Algorithms like AFIR (Artificial Force Induced Reaction) identify low-energy pathways for nucleophilic substitution or cross-coupling reactions .

- Solvent Effects : COSMO-RS calculations predict solvent interactions, guiding solvent selection for SNAr or Suzuki-Miyaura reactions .

- Docking Studies : Molecular docking (AutoDock Vina) screens binding affinities for pharmacological targets (e.g., GPCRs), aiding structure-activity relationship (SAR) hypotheses .

Advanced: What strategies address contradictory biological activity data for this compound across studies?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity via LC-MS .

- Metabolite Profiling : LC-QTOF-MS identifies degradation products or active metabolites that may interfere with bioactivity readouts .

- Meta-Analysis : Apply multivariate statistics (e.g., PCA) to harmonize data from divergent studies, isolating variables like pH or temperature as confounding factors .

Advanced: How can structure-activity relationship (SAR) studies be designed for fluorinated pyrrolidine derivatives?

Answer:

- Scaffold Modification : Introduce substituents (e.g., halogens, alkyl groups) at C3/C5 pyrrolidine positions to assess steric/electronic effects on target binding .

- Pharmacophore Mapping : Generate 3D pharmacophore models (MOE, Schrödinger) using known active analogs to prioritize synthetic targets .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., trifluoromethoxy vs. methoxy) to bioactivity using regression models .

Basic: What safety considerations are critical when handling this compound?

Answer:

- Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity assays (OECD 423) due to fluorinated aromatic groups .

- Handling Protocols : Use inert atmosphere (N) gloveboxes for moisture-sensitive reactions and PPE (nitrile gloves, respirators) to prevent inhalation .

- Waste Management : Neutralize reaction waste with aqueous NaOH to hydrolyze fluorinated byproducts before disposal .

Advanced: How can in silico models optimize the pharmacokinetic profile of this compound derivatives?

Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (target 1–3 for blood-brain barrier penetration) and CYP450 inhibition risks .

- PBPK Modeling : GastroPlus simulates absorption/distribution kinetics, guiding prodrug design (e.g., esterification of the pyrrolidine nitrogen) .

- hERG Liability Screening : Molecular dynamics simulations predict cardiotoxicity risks by assessing hERG channel binding .

Basic: What synthetic routes are available for introducing the trifluoromethoxy group onto the phenylpyrrolidine scaffold?

Answer:

- Direct Fluorination : Use Selectfluor® or Hu’s reagent (AgF) under anhydrous conditions (CHCl, 0°C) .

- Cross-Coupling : Suzuki-Miyaura coupling of boronic esters with 2-trifluoromethoxyphenyl halides (Pd(PPh), KCO, DMF/HO) .

- Post-Functionalization : Treat hydroxylated intermediates with trifluoromethyl triflate (TfO) and base (EtN) .

Advanced: How do solvent and catalyst systems influence enantioselective synthesis of this compound?

Answer:

- Chiral Catalysts : Jacobsen’s Co-salen catalysts induce >90% ee in pyrrolidine ring closure via asymmetric cyclization .

- Solvent Effects : Non-polar solvents (toluene) enhance enantioselectivity by stabilizing transition-state conformations .

- Kinetic Resolution : Use lipases (e.g., CAL-B) to resolve racemic mixtures in dynamic kinetic asymmetric transformations (DYKAT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.